molecular formula C14H16Cl2O4 B15290383 Ethyl(4-butyry-2,3-dichloro)phenoxyacetate

Ethyl(4-butyry-2,3-dichloro)phenoxyacetate

Cat. No.: B15290383
M. Wt: 319.2 g/mol
InChI Key: PBVGBFWAEFWKMK-UHFFFAOYSA-N
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Description

Ethyl(4-butyryl-2,3-dichloro)phenoxyacetate (CAS 2777-51-7, C₁₄H₁₆Cl₂O₄) is a phenoxyacetate derivative characterized by a 4-butyryl substituent and 2,3-dichloro groups on the aromatic ring. Its molecular weight is 319.2 g/mol, with a calculated XLogP3 of 3.9, indicating moderate lipophilicity . The compound is synthesized via a multi-step route involving Williamson etherification and hydrolysis, starting from 2,3-dichlorophenol, followed by butyryl chloride acylation and coupling with ethyl bromoacetate . It serves as a key intermediate in dihydroquinazoline synthesis, highlighting its utility in pharmaceutical chemistry .

Properties

Molecular Formula

C14H16Cl2O4

Molecular Weight

319.2 g/mol

IUPAC Name

ethyl 2-(4-butanoyl-2,3-dichlorophenoxy)acetate

InChI

InChI=1S/C14H16Cl2O4/c1-3-5-10(17)9-6-7-11(14(16)13(9)15)20-8-12(18)19-4-2/h6-7H,3-5,8H2,1-2H3

InChI Key

PBVGBFWAEFWKMK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C(=C(C=C1)OCC(=O)OCC)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(4-butyry-2,3-dichloro)phenoxyacetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester undergoes acid- or base-catalyzed hydrolysis to yield 2,3-dichloro-4-butyrylphenoxyacetic acid :
Ethyl ester+HCl/H₂OCarboxylic acid+Ethanol\text{Ethyl ester} + \text{HCl/H₂O} \rightarrow \text{Carboxylic acid} + \text{Ethanol}
This reaction is critical for converting the ester into its parent acid form, which is often used in further derivatization .

Alkylation Reactions

The aromatic ring’s chlorine atoms enable nucleophilic aromatic substitution under basic conditions. For example:

  • Reaction with alkyl halides (e.g., ethyl bromide) in polar aprotic solvents (e.g., DMF) to form alkylated derivatives.

Nucleophilic Substitution

The ester group’s carbonyl oxygen can participate in nucleophilic acyl substitution :

  • Reaction with amines (e.g., ammonia) to form amides or amine salts, altering the compound’s solubility and bioavailability .

Friedel-Crafts Acylation

The synthesis involves electrophilic substitution on the aromatic ring. Aluminum chloride coordinates with n-butyryl chloride, generating an acylium ion that reacts with phenoxyacetic acid .

Ester Hydrolysis Mechanism

The ester group undergoes protonation, followed by nucleophilic attack by water. Acidic hydrolysis promotes a concerted mechanism , while basic conditions favor a tetrahedral intermediate .

Comparison of Reaction Types

Reaction TypeKey Reagents/ConditionsProduct Class
Ester HydrolysisHCl, H₂O, heatCarboxylic acid
AlkylationAlkyl halides, DMF, baseAlkylated derivatives
Nucleophilic SubstitutionAmines, polar aprotic solventsAmides/amine salts

Biological Implications

While not directly a chemical reaction, the compound’s structural features (e.g., chlorine substituents) influence its pharmacokinetics . For example:

  • Lipophilicity (XLogP = 3.8) enhances membrane permeability, affecting drug absorption .

  • Metabolic stability is modulated by halogenation, reducing rapid enzymatic degradation.

Scientific Research Applications

Ethyl(4-butyry-2,3-dichloro)phenoxyacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl(4-butyry-2,3-dichloro)phenoxyacetate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to interact with enzymes and receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

The 2,3-dichloro and 4-butyryl groups distinguish this compound from other phenoxyacetates. Below is a comparative analysis of substituent effects:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) XLogP3 Key Features
Ethyl(4-butyryl-2,3-dichloro)phenoxyacetate 2,3-Cl; 4-butyryl C₁₄H₁₆Cl₂O₄ 319.2 3.9 High lipophilicity; steric bulk from butyryl
Ethyl (2,3-dichloro-4-formylphenoxy)acetate 2,3-Cl; 4-formyl C₁₁H₁₀Cl₂O₄ 277.1 2.8 Polar formyl group enhances reactivity in nucleophilic additions
Ethyl 2-(4-chloro-3-methylphenoxy)acetate 4-Cl; 3-methyl C₁₁H₁₃ClO₃ 228.7 2.5 Methyl group increases stability; Cl at para position
Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate 2,3-Cl; 4-thiophene carbonyl C₁₅H₁₂Cl₂O₄S 363.2 4.2 Thiophene introduces aromatic π-interactions; higher XLogP3

Key Observations :

  • Chlorine Position: 2,3-dichloro substitution (target compound) increases steric hindrance and electron-withdrawing effects compared to mono-chloro derivatives (e.g., Ethyl 2-(4-chloro-3-methylphenoxy)acetate) .
  • 4-Substituent : The butyryl group (C₃H₇CO-) enhances lipophilicity and may improve membrane permeability in biological systems compared to formyl (CHO) or thiophene carbonyl groups .

Physicochemical Properties

Property Ethyl(4-butyryl-2,3-dichloro)phenoxyacetate Ethyl (2,3-dichloro-4-formylphenoxy)acetate Ethyl 2-(4-chloro-3-methylphenoxy)acetate
Rotatable Bonds 8 6 5
Topological Polar Surface Area (Ų) 52.6 52.6 38.7
Hydrogen Bond Acceptors 4 4 3

Analysis :

  • The butyryl chain increases rotatable bonds (8 vs.
  • Higher polar surface area (52.6 Ų) in dichloro derivatives suggests similar solubility profiles, whereas methyl-substituted analogues (38.7 Ų) may exhibit better membrane penetration .

Unique Roles :

  • The butyryl group in the target compound may enhance binding to hydrophobic enzyme pockets, making it suitable for kinase inhibitor intermediates .

Q & A

Q. What is a validated synthetic route for Ethyl(4-butyryl-2,3-dichloro)phenoxyacetate?

A standard procedure involves reacting 4-butyryl-2,3-dichlorophenol with ethyl chloroacetate in the presence of anhydrous potassium carbonate (K₂CO₃) under reflux in dry acetone. The reaction is monitored via TLC (hexane:ethyl acetate, 3:1), followed by solvent removal, aqueous workup, and ether extraction. Elemental analysis and mass spectrometry confirm purity (e.g., mass spectrum data within 0.5% of theoretical values) .

Q. How is the purity and structural integrity of the compound confirmed post-synthesis?

Analytical methods include:

  • TLC : To monitor reaction progress.
  • Elemental Analysis : Validates stoichiometric composition.
  • NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., ester carbonyl at ~168–170 ppm, aromatic protons in the dichloro-substituted region).
  • Mass Spectrometry : Confirms molecular ion peaks and fragmentation patterns .

Q. What safety precautions are recommended during synthesis?

  • Use fume hoods and personal protective equipment (gloves, goggles).
  • Avoid inhalation/contact with ethyl chloroacetate (irritant).
  • Store at -20°C in airtight containers for stability .

Advanced Research Questions

Q. How can biphasic reaction systems improve synthesis efficiency?

A biphasic system (aqueous/organic) with a polymeric catalyst like P(AAm-co-DADMAC) enhances nucleophile transfer, increasing reaction rates and yields. For example, this approach improved the synthesis of ethyl 4-(phenylazo)phenoxyacetate derivatives by 15–20% compared to traditional methods .

Q. What strategies resolve contradictions in spectral data for structural confirmation?

  • Cross-Validation : Compare NMR data with structurally similar compounds (e.g., ethyl 2-(4-chlorophenoxy)acetate or ethyl 4-(3-chloro-2-fluoro-phenoxy)butanoate ).
  • Computational Modeling : Use density functional theory (DFT) to predict chemical shifts and validate experimental results .

Q. How does substituent positioning (2,3-dichloro vs. 4-butyryl) influence reactivity?

  • The electron-withdrawing dichloro groups at positions 2 and 3 reduce nucleophilic aromatic substitution reactivity, requiring stronger bases (e.g., K₂CO₃ in DMF) for esterification.
  • The 4-butyryl group increases steric hindrance, necessitating extended reaction times (8–12 hours) .

Q. What methodologies optimize hydrolysis to the free acid derivative?

  • Basic Hydrolysis : Use NaOH/EtOH under reflux to yield 4-butyryl-2,3-dichlorophenoxyacetic acid.
  • Acid Catalysis : HCl in dioxane at 60°C for 4 hours, followed by precipitation in cold water. Yields >85% are achievable .

Applications in Medicinal Chemistry

Q. How is this compound utilized as a pharmaceutical intermediate?

It serves as a precursor for antiproliferative agents (e.g., 1,2,5-oxadiazole derivatives) and bioactive phenoxyacetic acids. For example, coupling with trifluoromethyl benzamide groups enhances cytotoxicity in cancer cell lines .

Q. What are its limitations in drug development?

  • High lipophilicity (logP >3) may reduce aqueous solubility.
  • Metabolic instability of the ester group requires prodrug strategies .

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